![molecular formula C22H30N2O8 B14013513 2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate
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Overview
Description
endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG2-NHS ester typically involves the reaction of endo-BCN with PEG2 and NHS ester. The reaction conditions often include the use of solvents like DMSO, DCM, and DMF, and the process is carried out under inert atmosphere conditions at low temperatures (e.g., -20°C) to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for endo-BCN-PEG2-NHS ester are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules.
Conditions: Reactions are typically carried out in solvents like DMSO, DCM, and DMF, under inert atmosphere conditions
Major Products
The major products formed from these reactions include amide-linked conjugates and triazole-linked biomolecules .
Scientific Research Applications
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and modifying biomolecules such as proteins and oligonucleotides.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming stable triazole linkages. These reactions facilitate the labeling, modification, and conjugation of various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- endo-BCN-PEG4-NHS ester
- endo-BCN-PEG8-NHS ester
- endo-BCN-PEG3-NHS ester
- endo-BCN-PEG4-Val-Cit-PAB-MMAE
- endo-BCN-PEG2-alcohol
Uniqueness
endo-BCN-PEG2-NHS ester is unique due to its specific combination of the BCN group and NHS ester group, which allows for efficient and selective labeling of primary amines and azide-tagged biomolecules. The PEG2 spacer enhances solubility in aqueous media, making it suitable for various biological and chemical applications .
Properties
Molecular Formula |
C22H30N2O8 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)/t16-,17+,18? |
InChI Key |
HVVMKCPRACMDSI-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
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